molecular formula C22H27N3O3S B14943573 1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione

Cat. No.: B14943573
M. Wt: 413.5 g/mol
InChI Key: VOUALPXYIVKCMY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with a methoxy group to form the methoxyphenyl intermediate.

    Formation of the Thiophen-2-ylmethyl Intermediate: This step involves the reaction of a suitable precursor with a thiophen-2-ylmethyl group to form the thiophen-2-ylmethyl intermediate.

    Formation of the Piperidin-4-ylmethyl Intermediate: This step involves the reaction of a suitable precursor with a piperidin-4-ylmethyl group to form the piperidin-4-ylmethyl intermediate.

    Coupling of Intermediates: The final step involves the coupling of the methoxyphenyl, thiophen-2-ylmethyl, and piperidin-4-ylmethyl intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-thienyl]ethanone: A compound with a similar methoxyphenyl and thiophenyl structure.

    1-methoxy-1-(4-methoxyphenyl)-2-methyl-1-[2-(1-piperidinyl)ethoxy]-2-propanol hydrochloride: A compound with a similar methoxyphenyl and piperidinyl structure.

Uniqueness

1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione is unique due to its combination of methoxyphenyl, thiophen-2-ylmethyl, and piperidin-4-ylmethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H27N3O3S/c1-28-18-6-4-17(5-7-18)25-21(26)13-20(22(25)27)23-14-16-8-10-24(11-9-16)15-19-3-2-12-29-19/h2-7,12,16,20,23H,8-11,13-15H2,1H3

InChI Key

VOUALPXYIVKCMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCN(CC3)CC4=CC=CS4

Origin of Product

United States

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